molecular formula C6H2Cl3NO3 B1595706 3,4,6-Trichloro-2-nitrophenol CAS No. 82-62-2

3,4,6-Trichloro-2-nitrophenol

Cat. No. B1595706
CAS RN: 82-62-2
M. Wt: 242.4 g/mol
InChI Key: XWLBYVXDCGYXGY-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-2-nitrophenol is a chemical compound that appears as pale yellow crystals or powder . It was formerly used as a pesticide . It reacts as a weak acid and is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .


Synthesis Analysis

The synthesis of 3,4,6-Trichloro-2-nitrophenol involves the reaction with sulfuric acid, nitric acid, and sodium nitrite in water and propionic acid .


Molecular Structure Analysis

The molecular formula of 3,4,6-Trichloro-2-nitrophenol is C6H2Cl3NO3 . Its molecular weight is 242.44 .


Chemical Reactions Analysis

3,4,6-Trichloro-2-nitrophenol reacts as a weak acid . It is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides . Flammable gas (H2) is often generated, and the heat of the reaction may ignite the gas .


Physical And Chemical Properties Analysis

3,4,6-Trichloro-2-nitrophenol is insoluble in water . It has a melting point of 92.5°C and a predicted boiling point of 272.9±35.0 °C . Its density is roughly estimated to be 1.8408 .

Scientific Research Applications

Synthesis and Molecular Structure

  • A study by Ran and Pittman (1993) describes a practical synthesis method for a related compound, 2,4-Dichloro-3-methyl-6-nitrophenol, demonstrating the chemical transformations and methods involved in synthesizing such compounds. This highlights the interest in the chemical synthesis and structural understanding of nitrophenol derivatives (Ran & Pittman, 1993).

Environmental Detection and Analysis

  • Guan et al. (2012) developed a novel surface molecularly imprinted polymer for the selective extraction and sensitive detection of various nitrophenols, including 2,4,6-Trichlorophenol, from environmental water samples, indicating the importance of these compounds in environmental monitoring (Guan et al., 2012).

Toxicity and Environmental Impact

  • Podeh, Bhattacharya, and Qu (1995) explored the toxic effects of nitrophenols, including mononitrophenols, on anaerobic systems, providing insight into the environmental and biological impact of such compounds (Podeh, Bhattacharya, & Qu, 1995).

Molecular Dynamics and Interactions

  • Bailey-Darland, Krueger, and Fang (2023) conducted ultrafast spectroscopies on nitrophenols and nitrophenolates to understand their electronic dynamics, vibrational structures, and photochemical implications. This research gives a deep insight into the molecular behavior of nitrophenols under different conditions (Bailey-Darland, Krueger, & Fang, 2023).

Chemical and Biological Degradation

  • Kitagawa, Kimura, and Kamagata (2004) identified and characterized a gene cluster responsible for the degradation of p-Nitrophenol in a gram-positive bacterium, shedding light on the biological degradation pathways of nitrophenol compounds (Kitagawa, Kimura, & Kamagata, 2004).

Electrocatalytic Oxidation

  • Amadelli et al. (2011) investigated the oxidative degradation of phenolic compounds, including nitrophenols, using electrochemical systems. This highlights the potential of electrocatalytic methods in treating nitrophenol pollutants (Amadelli et al., 2011).

Safety And Hazards

3,4,6-Trichloro-2-nitrophenol is considered a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of NOx and Cl . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with ethanol and transferred to a suitable container .

properties

IUPAC Name

3,4,6-trichloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLBYVXDCGYXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO3
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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DSSTOX Substance ID

DTXSID0026206
Record name 3,4,6-Trichloro-2-nitrophenol
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Molecular Weight

242.4 g/mol
Source PubChem
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Physical Description

3,4,6-trichloro-2-nitrophenol appears as pale yellow crystals or powder. Formerly used as a pesticide.
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Product Name

3,4,6-Trichloro-2-nitrophenol

CAS RN

82-62-2
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Record name 3,4,6-Trichloro-2-nitrophenol
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Record name 3,4,6-Trichloro-2-nitrophenol
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Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Melting Point

198 to 199 °F (NTP, 1992)
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
MA Smith, VC Applegate… - Journal of Chemical and …, 1961 - ACS Publications
In THE course of a screening program in the search for chemicals selectively toxic to sea lamprey larvae (1), it was discovered that certain mononitrophenols containing halo-gens were …
Number of citations: 9 pubs.acs.org
VC Applegate, JH Howell, MA Smith - Science, 1958 - science.org
havior at high nucleotide-dye ratios re- Childrens Hospital School, Use of Mononitrophenols Containing Halogens as Selective Sea Page 1 with polyadenylic acid. The addition of …
Number of citations: 39 www.science.org
DR Wolfert, JK Hiltunen - 1968 - kb.osu.edu
A survey of the macrobenthos of Sandusky Bay, Lake Erie, in June, 1963, provided information on the abundance and distribution of the introduced Japanese snail, Viviparus japonicus, …
Number of citations: 30 kb.osu.edu
AE Lutskii, VA Granzhan, SV Semenenko - Journal of Structural Chemistry, 1969 - Springer
The present paper gives data on the infrared spectra of a number of benzene derivatives with intramolecular hydrogen bonds. It has been established that the hydrogen of an XH group …
Number of citations: 2 link.springer.com
RA Schnick - Investigations in Fish Control, 1972 - pubs.usgs.gov
The search for a selective toxicant to control the sea lamprey, scourge of Great Lakes fisheries, culminated in the discovery of TFM (3-trifluormethyl-4-nitrophenol) in the late 1950's. The …
Number of citations: 30 pubs.usgs.gov
VA Granzhan, LM Savenko, SV Semenenko - Journal of Structural …, 1971 - Springer
It is well known [4] that guaiacol has a rather strong IHB which, however, induces a comparatively smatl frequency shift v (OH) of the hydroxy group which participates in this bond (Au= …
Number of citations: 2 link.springer.com
VC Applegate, JH Howell, JW Moffett… - Great Lakes Fishery …, 1961 - search.proquest.com
The solubility of the sodium phenolate in water is much greater than that of the free phenol. Since a larvicide is best applied in the field as a water-miscible liquid formulation, only the …
Number of citations: 145 search.proquest.com
MP Wilkie, TD Hubert, MA Boogaard, O Birceanu - Aquatic toxicology, 2019 - Elsevier
The invasion of the Laurentian Great Lakes of North America by sea lampreys (Petromyzon marinus) in the early 20th century contributed to the depletion of commercial, recreational …
Number of citations: 56 www.sciencedirect.com
WSW Harrison, AT Peters, FM Rowe - Journal of the Chemical Society …, 1943 - pubs.rsc.org
236 Harrison, Peters, and Rowe: nitro-group with formation of the N-nitro-N-acetyl derivative, followed by migration of the nitro-group to position 5. That the methoxy-group is removed in …
Number of citations: 8 pubs.rsc.org
DA Johnson, BE Stephens - Journal of Great Lakes Research, 2003 - Elsevier
Pretreatment static toxicity tests were used for three decades to determine safe, effective concentrations of lampricides applied to streams to kill sea lamprey (Petromyzon marinus) …
Number of citations: 11 www.sciencedirect.com

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